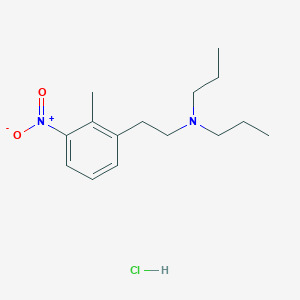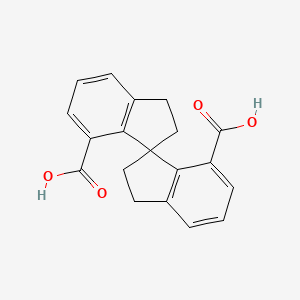
1,1'-Spirobiindan-7,7'-dicarboxylic acid
描述
1,1’-Spirobiindan-7,7’-dicarboxylic acid is an organic compound with the molecular formula C19H16O4 and a molecular weight of 308.3 g/mol. This compound is characterized by its unique spirobiindan structure, which consists of two indan rings connected through a spiro carbon atom at the 1-position of each ring. The 7,7’-dicarboxylic acid groups are attached to the 7-position of each indan ring, making it a dicarboxylic acid derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Spirobiindan-7,7’-dicarboxylic acid typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 1,1’-biindan, with a strong acid catalyst under controlled temperature conditions.
Introduction of Carboxylic Acid Groups: The next step involves the introduction of carboxylic acid groups at the 7-position of each indan ring. This can be accomplished through a series of oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Spirobiindan-7,7’-dicarboxylic acid may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of the starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1,1’-Spirobiindan-7,7’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce alcohols or other reduced forms.
科学研究应用
1,1’-Spirobiindan-7,7’-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-Spirobiindan-7,7’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirobiindan structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid groups may also play a role in binding to target molecules and facilitating specific biochemical reactions.
相似化合物的比较
Similar Compounds
1,1’-Biindan-7,7’-dicarboxylic acid: Similar structure but lacks the spiro carbon atom.
Indan-1,3-dicarboxylic acid: Contains a single indan ring with carboxylic acid groups at the 1 and 3 positions.
1,1’-Spirobiindan-3,3’-dicarboxylic acid: Similar spiro structure but with carboxylic acid groups at the 3-position.
Uniqueness
1,1’-Spirobiindan-7,7’-dicarboxylic acid is unique due to its spirobiindan structure with carboxylic acid groups at the 7-position. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
3,3'-spirobi[1,2-dihydroindene]-4,4'-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-17(21)13-5-1-3-11-7-9-19(15(11)13)10-8-12-4-2-6-14(16(12)19)18(22)23/h1-6H,7-10H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMBXISGZLADKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)C(=O)O)C4=C1C=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B3303460.png)
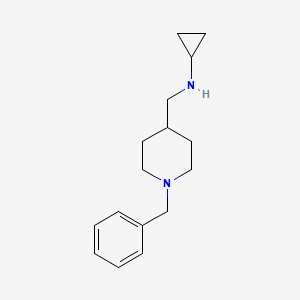
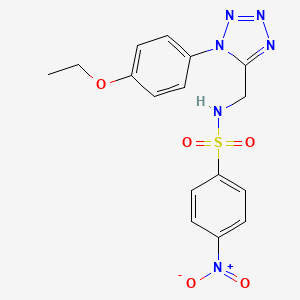
![4-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B3303477.png)
![4-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B3303478.png)
![2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B3303482.png)
![N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B3303483.png)
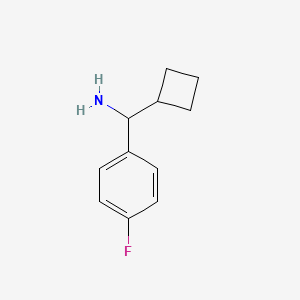

![2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-](/img/structure/B3303500.png)
![[1,1'-Biphenyl]-2-amine, 3-fluoro-](/img/structure/B3303509.png)
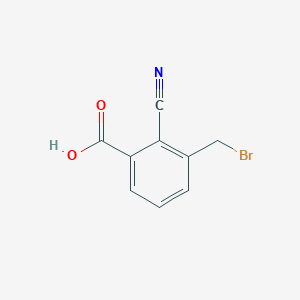
![Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3303532.png)
